molecular formula C24H21N5O2S B15100136 N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15100136
M. Wt: 443.5 g/mol
InChI Key: ZJWZUEBVDXNYMW-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A phenoxyphenyl group attached to the acetamide nitrogen.
  • A 1,2,4-triazole ring substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-4-yl moiety at position 3.
  • A sulfanyl (-S-) bridge linking the triazole to the acetamide.

This structural framework is associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anti-exudative properties, as observed in structurally analogous compounds .

Properties

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H21N5O2S/c1-2-16-29-23(18-12-14-25-15-13-18)27-28-24(29)32-17-22(30)26-19-8-10-21(11-9-19)31-20-6-4-3-5-7-20/h2-15H,1,16-17H2,(H,26,30)

InChI Key

ZJWZUEBVDXNYMW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Phenoxy vs. Methoxy/Ethoxy Groups: The bulky phenoxyphenyl in the target compound may enhance binding to hydrophobic pockets in target proteins compared to smaller alkoxy substituents .
  • Allyl vs. Alkyl Groups : The allyl substituent (prop-2-en-1-yl) on the triazole may increase reactivity or conformational flexibility compared to methyl or ethyl groups .
  • Electron-Withdrawing Substituents: Derivatives with -NO₂ or -Cl on the aryl ring exhibit stronger antimicrobial activity, suggesting the target compound’s unsubstituted phenoxyphenyl may prioritize anti-inflammatory over antimicrobial effects .

Pharmacological Activity Comparison

Antimicrobial Activity

  • Compounds with electron-withdrawing groups (e.g., KA3, KA4 in ) showed MIC values of 12.5 µg/mL against S. aureus, outperforming derivatives with electron-donating groups.
  • The target compound lacks such substituents, which may limit its antimicrobial potency but reduce toxicity risks.

Anti-Exudative Activity

  • Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide reduced inflammation by 45–60% in rat models at 10 mg/kg, comparable to diclofenac sodium . The target compound’s pyridinyl and allyl groups may further modulate this activity.

Antioxidant Activity

  • Triazole-acetamide derivatives with pyridinyl moieties demonstrated moderate radical scavenging (40–50% at 100 µg/mL) via hydrogen peroxide inhibition .

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